molecular formula C13H16N4O4 B5730384 N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No. B5730384
M. Wt: 292.29 g/mol
InChI Key: RQCSSOQFYWTRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, also known as DMT, is a chemical compound that belongs to the class of tryptamines. DMT is a potent psychedelic substance that has been used for centuries in traditional South American shamanic practices. In recent years, DMT has gained popularity among researchers due to its unique properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine also activates other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2C.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces profound alterations in perception, cognition, and mood, including vivid hallucinations, altered sense of time and space, and feelings of euphoria and transcendence.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects. This makes it easier to study the acute effects of the drug without the risk of long-term side effects. However, N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of addiction. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce long-lasting changes in brain function that may help to reduce cravings and prevent relapse. Other areas of interest include the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of post-traumatic stress disorder (PTSD) and the exploration of the spiritual and mystical experiences associated with N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine use.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through a variety of methods, including the Eschweiler-Clarke reaction, the Gomberg-Bachmann reaction, and the Leuckart-Wallach reaction. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of depression and anxiety disorders. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce rapid and sustained antidepressant effects, with some patients reporting significant improvements after just one dose.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-18-8-5-6-9(10(7-8)19-2)14-11-15-12(20-3)17-13(16-11)21-4/h5-7H,1-4H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSSOQFYWTRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

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